molecular formula C23H24ClN5O2S B2704897 N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251573-38-2

N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2704897
CAS No.: 1251573-38-2
M. Wt: 469.99
InChI Key: UTWGQICXANRPQH-UHFFFAOYSA-N
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Description

This compound features a 3-chlorophenyl group attached to an acetamide moiety, linked via a sulfanyl bridge to a pyrimidine ring substituted with a 4-methoxyphenyl piperazine group. The piperazine ring enhances solubility and modulates receptor interactions, while the sulfanyl bridge contributes to conformational flexibility and intermolecular interactions . The 3-chlorophenyl group distinguishes it from analogs with para-substituted chlorophenyl groups, influencing steric and electronic properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-31-20-7-5-19(6-8-20)28-9-11-29(12-10-28)21-14-23(26-16-25-21)32-15-22(30)27-18-4-2-3-17(24)13-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWGQICXANRPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chlorophenyl group, a piperazine moiety, and a pyrimidine ring. These structural elements are known to influence the compound's interaction with biological targets, enhancing its pharmacological profile.

  • Enzyme Inhibition :
    • The compound exhibits significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. Studies have shown that it can effectively inhibit AChE, which is crucial for neurotransmitter regulation in the nervous system .
    • Urease inhibition is particularly relevant in treating conditions associated with urease-producing bacteria, such as urinary tract infections.
  • Antibacterial Activity :
    • In vitro studies have demonstrated that this compound possesses moderate to strong antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis. This suggests its potential use as an antibacterial agent.
  • Anticancer Potential :
    • The compound's structural components are associated with anticancer activity. For instance, derivatives containing piperazine have been linked to the inhibition of cancer cell proliferation . The specific interactions with cellular targets involved in cancer progression warrant further investigation.

In Vitro Studies

Recent studies have focused on the biological activity of synthesized derivatives that include the core structure of this compound. Key findings include:

Activity TypeTarget Organisms/EnzymesResults
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition observed
UreaseEffective against urease-producing bacteria

Case Studies

In one notable study, researchers synthesized a series of compounds based on the piperazine structure and evaluated their biological activities. The results indicated that certain derivatives exhibited potent AChE inhibitory activity with IC50 values comparable to established inhibitors . Furthermore, docking studies revealed favorable interactions between these compounds and target enzymes, supporting their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Crystallographic Insights

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents on Pyrimidine/Piperazine Chlorophenyl Position Conformational Features Reference
Target Compound 4-(4-Methoxyphenyl)piperazin-1-yl 3-chloro Folded conformation stabilized by N–H⋯N bonds
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine 4-chloro Pyrimidine/benzene dihedral angle: 42.25°
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) 4,6-Diaminopyrimidine 2-chloro Dihedral angle: 67.84°; intramolecular H-bonding
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl 4-chloro-2-nitro Twisted nitro group; intermolecular H-bonding
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)acetamide 6-Methyl, 4-(CF3)phenyl 4-chloro (benzyl) Not reported

Key Observations :

  • Chlorophenyl Position : The 3-chloro substitution in the target compound reduces steric hindrance compared to 2- or 4-chloro analogs, enabling tighter molecular packing .
  • Conformational Stability : Intramolecular N–H⋯N hydrogen bonds in the target compound stabilize a folded conformation, similar to ARARUI but with distinct dihedral angles due to substituent positioning .

Key Observations :

  • The target compound’s synthesis shares similarities with piperazine-carbonyl derivatives (), but uses a sulfanyl bridge instead of a carbonyl linker, requiring milder bases like triethylamine .
  • Dehydrosulfurization methods () highlight alternative pathways for sulfur-containing analogs, though with variable yields depending on substituents .

Key Observations :

  • The 4-methoxyphenyl piperazine in the target compound likely improves blood-brain barrier penetration compared to nitro or sulfonyl groups .
  • Sulfanyl vs. Sulfonyl Bridges : Sulfanyl groups (as in the target) offer reduced polarity compared to sulfonyl analogs (e.g., ), balancing solubility and membrane permeability .

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